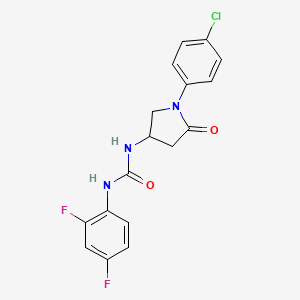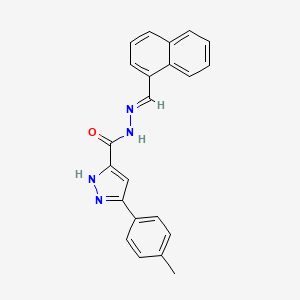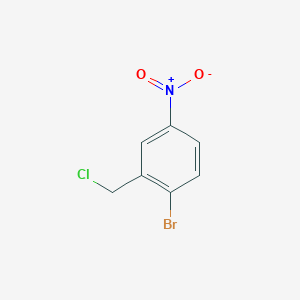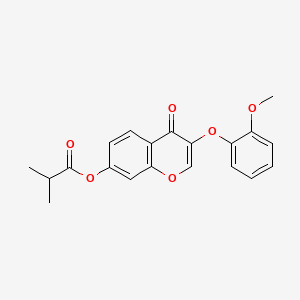![molecular formula C25H26N4O4 B2637897 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-36-6](/img/structure/B2637897.png)
9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic and Antimalarial Potential
H1-antihistaminic Agents : Compounds similar to the requested molecule have been explored for their potential as H1-antihistaminic agents, indicating significant protection against histamine-induced bronchospasm in animal models. One such study identified a compound from the series as more potent than the reference standard chlorpheniramine maleate, with minimal sedative effects, suggesting a prototype for further development in this class (Alagarsamy et al., 2009).
Antimalarial Agents : Efforts to develop quality control methods for compounds in this family have highlighted their promise as antimalarial agents, pending further in-depth studies. This approach involves comprehensive quality control, including solubility, identification, and purity tests, aimed at ensuring the compound's efficacy and safety for antimalarial use (Danylchenko et al., 2018).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Novel syntheses of compounds bearing structural similarities have demonstrated effective antimicrobial properties. These include the development of new classes of molecules with potential for treating various bacterial and fungal infections. Some studies have shown that specific derivatives exhibit good activity against both gram-positive and gram-negative bacteria, as well as fungi, suggesting their utility in addressing antimicrobial resistance (Pandey et al., 2009).
Synthetic and Chemical Characterization
Synthetic Approaches : Research into the synthesis of related triazoloquinazolinone derivatives has provided insights into the chemical reactivity and potential mechanisms underlying the formation of these complex molecules. These studies not only offer pathways for creating diverse derivatives but also contribute to the understanding of their structural and electronic properties, which are crucial for their pharmacological activities (Lipson et al., 2003).
Molecular Docking and Structure Analysis : Investigations into the molecular structure, spectroscopic characterization, and docking studies of similar compounds have revealed favorable interactions with protein targets. Such studies employ techniques like X-ray crystallography and density functional theory (DFT) calculations to elucidate the compounds' binding affinities and inhibitory potentials against specific proteins, indicating their therapeutic potential (Wu et al., 2022).
Propiedades
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-4-33-20-13-10-16(14-21(20)32-3)23-22-18(6-5-7-19(22)30)26-25-27-24(28-29(23)25)15-8-11-17(31-2)12-9-15/h8-14,23H,4-7H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOQTQKSTDREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637831.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)



